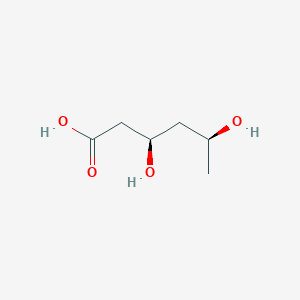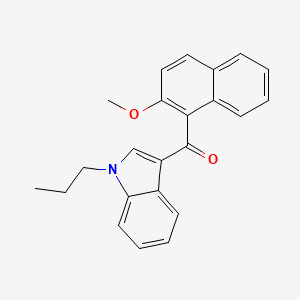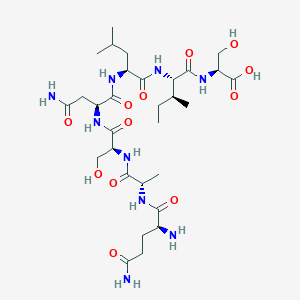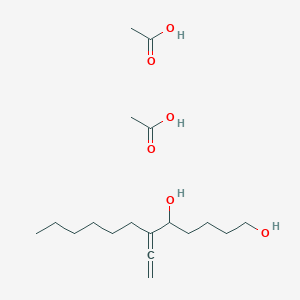![molecular formula C17H19NO2 B14210796 N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide CAS No. 823817-61-4](/img/structure/B14210796.png)
N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a phenylpropan-1-imine group, and an N-oxide functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide typically involves the reaction of 4-methoxybenzylamine with 3-phenylpropanal under specific conditions. The reaction is carried out in the presence of an oxidizing agent to form the N-oxide functional group. Common oxidizing agents used in this synthesis include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The methoxy group and the phenylpropan-1-imine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce higher-order N-oxide derivatives, while reduction reactions yield the corresponding amine.
Aplicaciones Científicas De Investigación
N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s structure allows it to interact with cellular membranes and potentially disrupt cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide can be compared with other similar compounds, such as:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
These compounds share similar structural features but differ in their functional groups and overall reactivity. This compound is unique due to its N-oxide functional group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
823817-61-4 |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-3-phenylpropan-1-imine oxide |
InChI |
InChI=1S/C17H19NO2/c1-20-17-11-9-16(10-12-17)14-18(19)13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-13H,5,8,14H2,1H3 |
Clave InChI |
ZVRZEMVJATTZSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C[N+](=CCCC2=CC=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14210724.png)
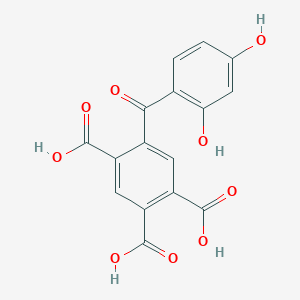
![4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile](/img/structure/B14210737.png)
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14210746.png)
![Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]-](/img/structure/B14210750.png)
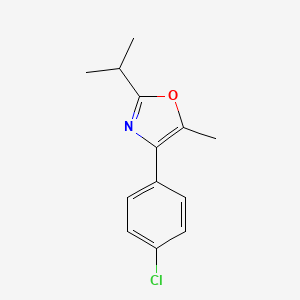
![1,2-Ethanediamine, N-cyclooctyl-N'-[1-(1-naphthalenyl)ethyl]-](/img/structure/B14210760.png)
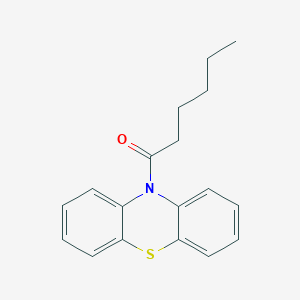
![(4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one](/img/structure/B14210773.png)
![1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14210784.png)
